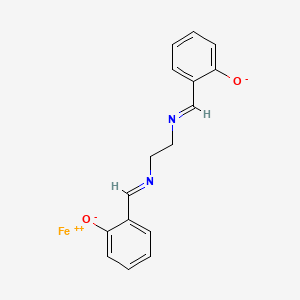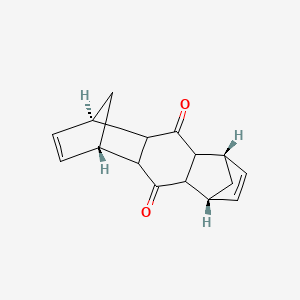
Cyclopentadiene-quinone (2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentadiene-quinone (2) is a compound formed through the Diels-Alder reaction between cyclopentadiene and quinone. This reaction, first reported by Otto Diels and Kurt Alder in 1928, is a cornerstone in organic chemistry due to its ability to form six-membered rings efficiently . This compound) is notable for its applications in synthesizing complex polycyclic structures and its role in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: Cyclopentadiene-quinone (2) is typically synthesized via the Diels-Alder reaction. This reaction involves the concerted [4+2] cycloaddition of cyclopentadiene (a diene) and quinone (a dienophile). The reaction is usually carried out in an organic solvent such as toluene or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: In industrial settings, the Diels-Alder reaction is optimized for higher yields and efficiency. The reaction can be conducted in aqueous media to enhance the reaction rate and yield. The use of catalysts such as organo-tungsten Lewis acids or cetrimonium bromide (CTAB) micelles has been reported to improve the yield significantly .
化学反応の分析
Types of Reactions: Cyclopentadiene-quinone (2) primarily undergoes cycloaddition reactions. The Diels-Alder reaction is the most significant, forming polycyclic cage compounds. Additionally, it can participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Cycloaddition: The reaction with dienophiles like maleic anhydride or benzoquinone is typically carried out in organic solvents or aqueous media
Major Products: The major products of these reactions are polycyclic compounds, which are valuable intermediates in the synthesis of complex organic molecules .
科学的研究の応用
Cyclopentadiene-quinone (2) has a wide range of applications in scientific research:
作用機序
The mechanism of action of cyclopentadiene-quinone (2) primarily involves the Diels-Alder reaction. This reaction proceeds through a concerted mechanism, where the diene and dienophile form a cyclic transition state, leading to the formation of a six-membered ring . The reaction is governed by the Woodward-Hoffmann rules, which dictate the stereochemistry of the product .
類似化合物との比較
Cyclopentadiene-quinone (2) can be compared with other similar compounds such as:
Cyclohexadiene-quinone: Similar in structure but differs in reactivity and stability.
Benzoquinone derivatives: These compounds share the quinone moiety but have different reactivity profiles due to the aromatic ring.
Uniqueness: this compound) is unique due to its ability to form polycyclic structures efficiently through the Diels-Alder reaction. Its reactivity and versatility make it a valuable compound in synthetic organic chemistry .
特性
分子式 |
C16H16O2 |
|---|---|
分子量 |
240.30 g/mol |
IUPAC名 |
(1S,5R,8S,12R)-pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-6,13-diene-3,10-dione |
InChI |
InChI=1S/C16H16O2/c17-15-11-7-1-2-8(5-7)12(11)16(18)14-10-4-3-9(6-10)13(14)15/h1-4,7-14H,5-6H2/t7-,8+,9+,10-,11?,12?,13?,14? |
InChIキー |
ZCJHLBHJGLCVRU-SCTILFKYSA-N |
異性体SMILES |
C1[C@@H]2C=C[C@H]1C3C2C(=O)C4[C@H]5C[C@@H](C4C3=O)C=C5 |
正規SMILES |
C1C2C=CC1C3C2C(=O)C4C5CC(C4C3=O)C=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Amino-5-{[2-amino-4-({2-amino-3,4-dihydroxy-5-[(2-hydroxyethoxy)methyl]cyclohexyl}oxy)-3-hydroxy-5-[(2-hydroxyethoxy)methyl]cyclohexyl]oxy}-6-[(2-hydroxyethoxy)methyl]oxane-2,4-diol amine](/img/structure/B15130476.png)
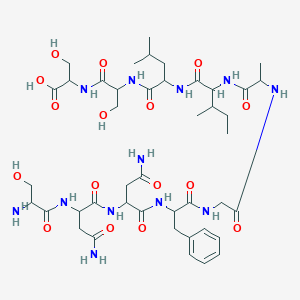

![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B15130490.png)
![[3-[Hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B15130494.png)
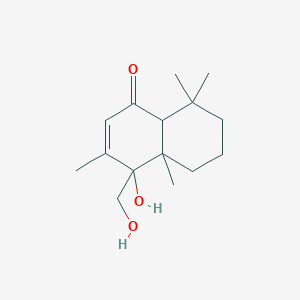
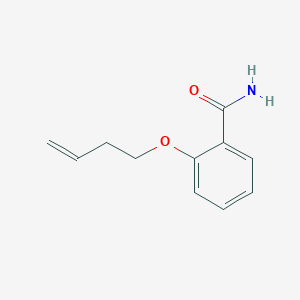
![7-(Hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol](/img/structure/B15130511.png)
![Propanoicacid,3,3,3-trifluoro-2-[[(phenylmethoxy)carbonyl]imino]-,ethyl ester](/img/structure/B15130521.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(2-methylphenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B15130522.png)

![methyl 1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B15130533.png)
